5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring substituted with a chloro group and a sulfonamide group, which is further linked to a phenylpiperazine moiety
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This enhances cholinergic neurotransmission, which is critical for learning and memory . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE), an enzyme that can modulate acetylcholine to some extent .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Intermediate: The phenylpiperazine moiety can be synthesized by reacting phenylhydrazine with ethylene oxide under controlled conditions.
Thiophene Ring Substitution: The thiophene ring is chlorinated using a chlorinating agent such as thionyl chloride.
Sulfonamide Formation: The chlorinated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Coupling Reaction: Finally, the phenylpiperazine intermediate is coupled with the sulfonamide-substituted thiophene under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Thiophene derivatives with different substituents replacing the chloro group.
Scientific Research Applications
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-sulfonamide: A related compound with a different substituent on the thiophene ring.
Uniqueness
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S2/c17-15-6-7-16(23-15)24(21,22)18-8-9-19-10-12-20(13-11-19)14-4-2-1-3-5-14/h1-7,18H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJFBVSELWMGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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